molecular formula C16H25NO4 B078516 alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol CAS No. 13627-87-7

alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol

Cat. No. B078516
CAS RN: 13627-87-7
M. Wt: 295.37 g/mol
InChI Key: MZLXCKVKXIYDHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol, also known as MDBM, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicine and research. MDBM is a synthetic compound that belongs to the family of benzodioxan derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol is not yet fully understood. However, it is believed that this compound exerts its effects by interacting with various cellular targets and signaling pathways. This compound has been found to inhibit the activity of certain enzymes and proteins, which may contribute to its antitumor and antimicrobial properties.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to inhibit the growth and proliferation of cancer cells in animal models. This compound has also been found to have antimicrobial properties and has been shown to be effective against a range of bacterial strains.

Advantages and Limitations for Lab Experiments

Alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol has several advantages and limitations for use in lab experiments. One advantage is that it is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, this compound has been found to be relatively stable and can be stored for long periods of time without significant degradation. However, one limitation is that the exact mechanism of action of this compound is not yet fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol. One area of interest is in the development of new drugs based on the structure of this compound. Researchers are investigating the potential of this compound derivatives as potential treatments for cancer and other diseases. Additionally, researchers are exploring the use of this compound as a tool for studying various cellular processes and signaling pathways. Finally, researchers are investigating the potential of this compound as a diagnostic tool for detecting certain diseases.

Synthesis Methods

Alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol can be synthesized using a multistep process that involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with N-(4-methoxybutyl)-N-methylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then subjected to further chemical modifications to obtain the final compound.

Scientific Research Applications

Alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol has been found to have potential applications in various fields of scientific research. One of the main areas of interest is in the development of new drugs for the treatment of various diseases. This compound has been shown to exhibit antitumor activity and has been investigated as a potential treatment for cancer. Additionally, this compound has been found to have antimicrobial properties and has been studied as a potential treatment for bacterial infections.

properties

CAS RN

13627-87-7

Molecular Formula

C16H25NO4

Molecular Weight

295.37 g/mol

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-3-yl)-1-(4-methoxybutylamino)propan-2-ol

InChI

InChI=1S/C16H25NO4/c1-16(18,12-17-9-5-6-10-19-2)15-11-20-13-7-3-4-8-14(13)21-15/h3-4,7-8,15,17-18H,5-6,9-12H2,1-2H3

InChI Key

MZLXCKVKXIYDHQ-UHFFFAOYSA-N

SMILES

CC(CNCCCCOC)(C1COC2=CC=CC=C2O1)O

Canonical SMILES

CC(CNCCCCOC)(C1COC2=CC=CC=C2O1)O

Origin of Product

United States

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